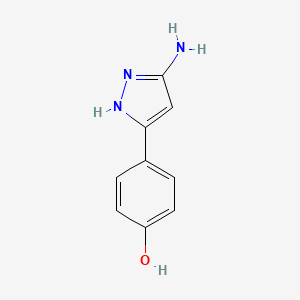

4-(5-amino-1H-pyrazol-3-yl)phenol

Description

Contextual Significance of the Pyrazole (B372694) Heterocycle in Chemical Biology and Materials Science

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a fundamental building block in the development of a wide array of functional molecules. eurekaselect.comnih.gov Its unique chemical properties, including its aromatic character and the presence of both hydrogen bond donors and acceptors, contribute to its ability to interact with biological targets and form novel materials. researchgate.net

In the realm of chemical biology , pyrazole derivatives are renowned for their broad spectrum of biological activities. nih.gov They are integral components of numerous pharmaceutical agents, exhibiting anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties. nih.govmdpi.com The pyrazole scaffold's ability to be readily functionalized allows for the fine-tuning of its biological effects, making it a staple in drug discovery and development. nih.govnih.gov

In materials science , the applications of pyrazoles are equally diverse. Pyrazole-containing polymers can exhibit unique optical, electrical, and mechanical properties, finding use in sensors and optoelectronic devices. researchgate.net Furthermore, the coordinating ability of the pyrazole nitrogen atoms with metal ions has been harnessed in the creation of metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and catalysis. researchgate.net The versatility of the pyrazole ring also extends to the agricultural sector, where its derivatives are employed as herbicides, insecticides, and fungicides. researchgate.netresearchgate.net

Evolution of Aminopyrazole Derivatives as Privileged Structures in Academic Investigations

Within the broader class of pyrazoles, aminopyrazole derivatives have emerged as "privileged structures" in medicinal chemistry. nih.govnih.gov This term denotes molecular frameworks that can serve as ligands for multiple biological targets with high affinity, simply by modifying their functional groups. nih.gov The aminopyrazole scaffold, in particular, has been identified as a key pharmacophore in the design of various protein kinase inhibitors. nih.govnih.gov

The position of the amino group on the pyrazole ring—at the 3, 4, or 5-position—significantly influences the molecule's biological activity and target selectivity. mdpi.commdpi.com For instance, 3-aminopyrazole (B16455) scaffolds have been crucial in developing inhibitors for Aurora A and B kinases, while 4-aminopyrazoles have shown affinity for tyrosine kinase 2. nih.gov The 5-aminopyrazole moiety is particularly versatile and is found in a wide range of compounds investigated as kinase inhibitors, anticancer agents, and anti-inflammatory molecules. nih.govmdpi.com The adaptability of 5-aminopyrazole derivatives stems from their polyfunctional nature, possessing multiple nucleophilic sites that allow for diverse chemical modifications. mdpi.com

The recognition of aminopyrazoles as privileged structures has spurred extensive research into their synthesis and biological evaluation, leading to the development of numerous compounds with potential therapeutic applications. mdpi.comnih.gov

Specific Research Focus on 4-(5-amino-1H-pyrazol-3-yl)phenol and Related Aryl-Substituted Aminopyrazoles

The compound this compound belongs to the class of aryl-substituted aminopyrazoles. The presence of the phenolic hydroxyl group and the amino group on the pyrazole ring makes it a molecule with significant potential for forming hydrogen bonds, a key interaction in biological systems.

Research into aryl-substituted aminopyrazoles has been a fertile area of investigation. The synthesis of these compounds often involves the condensation of a β-ketonitrile with a hydrazine (B178648) derivative. rsc.org For example, a general method for producing 3-aryl-substituted 4-aminopyrazoles involves a four-step process starting from commercially available acetophenones. rsc.org The synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) has also been reported, with these compounds demonstrating notable antioxidant and anticancer activities. nih.gov The antioxidant properties are often attributed to the presence of phenolic hydroxyl groups. nih.gov

While specific research focusing exclusively on this compound is not extensively documented in dedicated studies, its structural motifs are present in a number of biologically active compounds. The N-aryl-5-aminopyrazole scaffold, for instance, is a recurrent feature in inhibitors of mitogen-activated protein kinases (MAPKs). eurekaselect.comnih.gov The substitution pattern of the aryl ring plays a crucial role in the inhibitory activity and selectivity of these compounds.

Given that the pyrazole scaffold is a known hinge-binder for many kinases, and the phenol (B47542) group can act as a key hydrogen bond donor or acceptor, this compound represents a promising lead structure for the design of novel kinase inhibitors. The amino group provides an additional point for interaction or further chemical modification to enhance potency and selectivity. The exploration of such aryl-substituted aminopyrazoles continues to be an active area of research in the quest for new therapeutic agents.

Data Tables

Table 1: Biological Activities of Representative Pyrazole Derivatives

| Derivative Class | Example Compound(s) | Reported Biological Activities | Reference(s) |

| Anti-inflammatory | Celecoxib, Lonazolac | Inhibition of COX-2, treatment of arthritis | nih.gov |

| Anticancer | Tozasertib, Crizotinib | Inhibition of Aurora kinases, ALK, and c-ros oncogene 1 | nih.gov |

| Antimicrobial | Thiophene-pyrazole hybrids | Antibacterial and antioxidant activity | amanote.com |

| Antiviral | --- | Anti-HIV effects | eurekaselect.com |

| Agrochemical | Pyraclostrobin | Fungicidal activity in agriculture | researchgate.net |

Table 2: Kinase Inhibitory Profile of Selected Aminopyrazole-Based Compounds

| Compound | Target Kinase(s) | Reported Activity/Potency | Reference(s) |

| Tozasertib (a 3-aminopyrazole derivative) | Pan-Aurora kinase | Anticancer chemotherapeutic | nih.gov |

| AT7519 | Cyclin-dependent kinases (CDKs) | Potent antiproliferative activity | nih.gov |

| N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivative (43d) | CDK16 | EC50 = 33 nM | nih.gov |

| 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivative (8a) | JNK3 | IC50 = 227 nM | nih.gov |

| 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone (PHT) | Aurora kinase A, GSK3 | Represses growth of Merkel cell carcinoma cells | mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

4-(3-amino-1H-pyrazol-5-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-9-5-8(11-12-9)6-1-3-7(13)4-2-6/h1-5,13H,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHVSMGLOCEQHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 5 Amino 1h Pyrazol 3 Yl Phenol and Its Structural Analogs

Regioselective Synthesis of 5-Aminopyrazole Core Structures

The regioselective construction of the 5-aminopyrazole core is a fundamental step in the synthesis of the target compound and its analogs. The precise placement of the amino group at the C5 position is critical and can be achieved through several strategic approaches.

Cyclocondensation Reactions from Linear Precursors

Cyclocondensation reactions represent a robust and widely employed method for the synthesis of pyrazole (B372694) rings. The most versatile of these methods involves the reaction of β-ketonitriles with hydrazines. slideshare.netnih.gov This reaction proceeds through an initial nucleophilic attack of the hydrazine (B178648) on the carbonyl carbon to form a hydrazone intermediate. Subsequent intramolecular cyclization, involving the attack of the second nitrogen atom on the nitrile carbon, yields the desired 5-aminopyrazole structure. slideshare.netnih.gov The regioselectivity of this reaction is generally high, providing a reliable route to the 5-amino isomer.

Multicomponent reactions (MCRs) have also emerged as an efficient strategy for the one-pot synthesis of 5-aminopyrazoles. For instance, a three-component reaction of an aldehyde, malononitrile, and a hydrazine can regioselectively yield 5-aminopyrazoles. libretexts.org In some variations, hydrazine can act as both a reactant and a Brønsted base to catalyze an initial Knoevenagel condensation. libretexts.org

Another notable cyclocondensation approach involves the reaction of 3-substituted 5-aminopyrazoles with arylidenepyruvic acids or their precursors (pyruvic acid and aromatic aldehydes). nih.govrsc.org The reaction conditions and the choice of building blocks can be tuned to direct the formation of specific fused pyridine (B92270) or pyrimidine (B1678525) carboxylic acids. rsc.org

Annulation Strategies and Heterocyclic Ring Formation

Annulation strategies, particularly [3+2] cycloaddition reactions, provide another powerful avenue for the regioselective synthesis of 5-aminopyrazoles. mdpi.com In this approach, a three-atom component (the 1,3-dipole) reacts with a two-atom component (the dipolarophile) to form the five-membered pyrazole ring. Nitrileimines, generated in situ, can undergo a [3+2] cycloaddition with methylene (B1212753) active nitriles to straightforwardly produce 5-amino-1H-pyrazoles. mdpi.com

Transition-metal-catalyzed annulation reactions have also been developed. A rhodium(III)-catalyzed three-component reaction of enaminones, aryl hydrazine hydrochlorides, and internal alkynes can lead to the formation of N-naphthyl pyrazoles through a cascade of pyrazole annulation and Satoh–Miura benzannulation. researchgate.net Furthermore, a tandem C(sp²)–H sulfonylation and pyrazole annulation process, catalyzed by molecular iodine, can be used to synthesize 4-sulfonyl pyrazoles from N,N-dimethyl enaminones and sulfonyl hydrazines. nih.gov

Strategies for the Installation and Functionalization of the Phenolic Moiety

The introduction of the phenolic moiety is a critical step in the synthesis of 4-(5-amino-1H-pyrazol-3-yl)phenol. This can be achieved either by constructing the pyrazole ring on a pre-existing phenolic precursor or by functionalizing a pre-formed pyrazole ring with a phenolic group. Modern cross-coupling reactions are instrumental in the latter approach.

One of the most common methods is the Suzuki-Miyaura coupling , a palladium-catalyzed reaction between an organoboron compound and an organic halide. organic-chemistry.org For the synthesis of phenol-containing pyrazoles, this could involve the coupling of a pyrazole boronic acid with a halophenol or, conversely, a halopyrazole with a phenol (B47542) boronic acid. researchgate.netnih.gov The use of a heterogeneous Pd/C catalyst in water has been investigated for the coupling of halophenols with phenol boronic acids, offering a greener alternative. nih.gov

The Chan-Lam coupling reaction provides a valuable method for forming aryl C-O or C-N bonds using a copper catalyst. organic-chemistry.orgwikipedia.org This reaction can be used to couple a pyrazole's N-H bond with an arylboronic acid, including those with a protected or free hydroxyl group. researchgate.netrsc.org The reaction is often performed under mild conditions, at room temperature and open to the air. organic-chemistry.orgwikipedia.org

Other transition-metal-catalyzed cross-coupling reactions are also applicable:

The Negishi coupling utilizes an organozinc reagent with an organic halide, catalyzed by palladium or nickel. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and can be used to couple pyrazolylzinc reagents with halophenols.

The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium. organic-chemistry.orgwikipedia.org While effective, the toxicity of the tin reagents is a significant drawback. organic-chemistry.org

Functionalization can also occur through the Buchwald-Hartwig amination , a palladium-catalyzed coupling of amines with aryl halides, which is a powerful tool for forming C-N bonds. libretexts.orgwikipedia.org While primarily used for amine synthesis, variations of this chemistry can be adapted for the installation of other functional groups.

Transition Metal-Catalyzed Functionalization of Aminopyrazole Systems

Transition metal catalysis has become an indispensable tool for the direct functionalization of pyrazole rings, offering atom-economical and efficient alternatives to traditional methods that require pre-functionalized substrates. organic-chemistry.orgresearchgate.net These methods often rely on the direct activation of C-H bonds.

The inherent electronic properties of the pyrazole ring influence the regioselectivity of C-H functionalization. The C5-proton is the most acidic due to its proximity to the sp³-hybridized nitrogen, making C5-functionalization common. researchgate.net Conversely, the C4 position is the most nucleophilic, favoring electrophilic aromatic substitution. researchgate.net The N2 nitrogen can also act as a directing group. researchgate.net

A variety of transition metals, including palladium, rhodium, iridium, and copper, have been employed for the C-H functionalization of pyrazoles. organic-chemistry.orgresearchgate.netnrochemistry.com For instance, copper-promoted dimerization of 5-aminopyrazoles can lead to the switchable synthesis of pyrazole-fused pyridazines and pyrazines through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. nrochemistry.com

Rhodium(III)-catalyzed C-H activation and annulation sequences have been used to construct functionalized indazole derivatives, a strategy that can be adapted for pyrazole systems. nih.gov These reactions often exhibit high regioselectivity and functional group tolerance.

Green Chemistry Approaches and Sustainable Synthesis Protocols for Pyrazole Scaffolds

In recent years, there has been a significant shift towards the development of greener and more sustainable methods for the synthesis of pyrazole derivatives, driven by environmental concerns. researchgate.netacs.org These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. wikipedia.org

Key green chemistry strategies for pyrazole synthesis include:

Use of Green Solvents: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. nih.gov Many pyrazole syntheses, including multicomponent reactions, have been successfully performed in aqueous media. nih.govnih.gov

Microwave and Ultrasound-Assisted Synthesis: These alternative energy sources can significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.netnih.gov For example, the four-component condensation to form pyrano[2,3-c]pyrazoles can be efficiently carried out under microwave irradiation in a water-ethanol mixture. nih.gov

Solvent-Free Reactions: Performing reactions in the absence of a solvent, for instance by grinding the reactants together (mechanochemistry), minimizes waste and can lead to higher efficiency. wikipedia.orgresearchgate.net

Multicomponent Reactions (MCRs): MCRs are inherently atom-economical as they combine multiple starting materials in a single step, reducing the number of synthetic and purification steps. researchgate.netnih.govnih.gov

Use of Recyclable Catalysts: Heterogeneous catalysts, including metal-organic frameworks (MOFs), nanoparticles, and polymer-supported catalysts, are advantageous as they can be easily separated from the reaction mixture and reused, reducing cost and waste. nih.govnih.gov Examples include CeO₂/SiO₂, magnetic nanoparticles, and various supported metal catalysts. researchgate.netnih.govnih.gov

Flow chemistry is another emerging technology that offers enhanced control over reaction parameters, improved safety, and scalability for the synthesis of pyrazoles and related scaffolds. mdpi.com

Interactive Data Tables

Table 1: Comparison of Synthetic Methods for 5-Aminopyrazole Core

| Method | Key Reactants | Catalyst/Conditions | Key Advantages |

| Cyclocondensation | β-Ketonitrile, Hydrazine | Typically reflux in alcohol | High regioselectivity, versatile |

| Multicomponent Reaction | Aldehyde, Malononitrile, Hydrazine | Various (e.g., base, acid) | One-pot, atom-economical |

| [3+2] Cycloaddition | Nitrileimine precursor, Methylene active nitrile | Base-mediated | Straightforward access to 5-amino-1H-pyrazoles |

Table 2: Green Chemistry Approaches for Pyrazole Synthesis

| Approach | Example Reaction | Conditions | Benefits |

| Aqueous Synthesis | Synthesis of pyrazolones | CeO₂/SiO₂ catalyst in water | Environmentally benign, easy workup |

| Microwave-Assisted | Synthesis of pyrano[2,3-c]pyrazoles | l-tyrosine in H₂O-ethanol, microwave | Reduced reaction time, high yields |

| Solvent-Free | Synthesis of NH-pyrazoles | Grinding | Minimal waste, cost-effective |

| Recyclable Catalyst | Synthesis of pyranopyrazoles | Magnetic nanocatalyst in water | Catalyst reusability, high efficiency |

Molecular Structure, Conformational Analysis, and Spectroscopic Characterization of 4 5 Amino 1h Pyrazol 3 Yl Phenol Derivatives

Spectroscopic Fingerprinting Techniques (e.g., NMR, IR, Mass Spectrometry) for Structural Elucidation

The unambiguous determination of the chemical structure of 4-(5-amino-1H-pyrazol-3-yl)phenol derivatives relies on a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental for establishing the connectivity of atoms in the molecule. In the ¹H NMR spectrum of a typical this compound derivative, characteristic signals corresponding to the protons of the pyrazole (B372694) ring, the phenyl group, and the amino and hydroxyl groups can be observed. For instance, in related 5-aminopyrazole derivatives, the NH₂ protons often appear as a broad singlet, and their chemical shift can be influenced by the solvent and concentration. The protons of the pyrazole ring itself give rise to distinct signals, the positions of which are sensitive to the substitution pattern and the tautomeric form present in solution. researchgate.netnih.gov

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrazole and phenol (B47542) rings are indicative of the electronic environment and can help in distinguishing between different isomers. researchgate.netnih.gov Specialized NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to probe the spatial proximity of protons, offering insights into the conformational preferences of the molecule in solution. jeolusa.com

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of specific functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, the N-H stretching vibrations of the amino group, and the C=N and C=C stretching vibrations of the pyrazole and phenyl rings. researchgate.netnih.gov The positions and shapes of these bands can provide clues about hydrogen bonding interactions within the molecule or between molecules.

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight of the compound and for obtaining information about its fragmentation pattern, which can further aid in structural elucidation. The mass spectrum will show a molecular ion peak corresponding to the mass of the molecule, and the fragmentation pattern can reveal the presence of the pyrazole and phenol moieties. researchgate.net

Table 1: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals for pyrazole ring protons, phenyl protons, a broad singlet for NH₂ protons, and a singlet for the OH proton. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrazole and phenol rings. |

| IR | Absorption bands for O-H (phenol), N-H (amino), C=N, and C=C stretching vibrations. |

| Mass Spec | Molecular ion peak corresponding to the molecular weight of the compound. |

Single-Crystal X-ray Diffraction Analysis of 5-Aminopyrazole Derivatives for Geometric and Tautomeric Insights

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. Analysis of the crystal structures of 5-aminopyrazole derivatives provides precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. This technique is also invaluable for directly observing the predominant tautomeric form in the crystalline state. researchgate.netnih.gov

In the crystal structures of related 5-aminopyrazole derivatives, the pyrazole ring is typically found to be planar. researchgate.net The geometry around the exocyclic amino group can also be determined, revealing the degree of planarity and its involvement in hydrogen bonding. The crystal packing is often dominated by a network of hydrogen bonds involving the amino and pyrazole nitrogen atoms, and in the case of this compound, the phenolic hydroxyl group would also be expected to participate in these interactions. nih.gov

The precise bond lengths within the pyrazole ring can offer strong evidence for the delocalization of electrons and can help in confirming the tautomeric state. For instance, the C-N and N-N bond lengths can be compared with those of known 3-amino and 5-amino pyrazole tautomers to determine the location of the mobile proton. researchgate.net

Table 2: Representative Geometric Parameters from Single-Crystal X-ray Diffraction of a Related 5-Aminopyrazole Derivative

| Parameter | Value | Reference |

| Dihedral angle between pyrazole and phenyl rings | Varies depending on substitution | nih.gov |

| N-H···N Hydrogen Bond Length | ~2.9 - 3.2 Å | nih.gov |

| N-H···S Hydrogen Bond Length | ~3.4 - 3.6 Å | nih.gov |

Note: These are representative values and can vary between different crystal structures.

Conformational Landscape and Tautomeric Equilibria in Solution and Solid States

The biological activity and material properties of this compound are intrinsically linked to its three-dimensional shape and the distribution of its tautomeric forms.

Conformational Landscape: The conformational flexibility of this molecule primarily arises from the rotation around the single bond connecting the pyrazole and phenol rings. The relative orientation of these two rings can be described by a dihedral angle. In the solid state, the conformation is fixed within the crystal lattice, and as observed in related structures, specific dihedral angles are adopted to maximize favorable intermolecular interactions. researchgate.net

In solution, the molecule is likely to exist as an equilibrium of different conformers. The rotational barrier around the aryl-C(sp²) bond will determine the rate of interconversion between these conformers. researchgate.netnih.govdocumentsdelivered.com The preferred conformation in solution will be influenced by a balance of steric and electronic factors, as well as by interactions with the solvent. Computational chemistry methods, such as Density Functional Theory (DFT), can be employed to calculate the potential energy surface for this rotation and to identify the low-energy conformers and the transition states connecting them.

Tautomeric Equilibria: 3(5)-Aminopyrazoles can exist in two main tautomeric forms: the 3-aminopyrazole (B16455) and the 5-aminopyrazole tautomers. researchgate.netnih.govnih.gov The position of this equilibrium is highly sensitive to the nature of other substituents on the pyrazole ring, the physical state (solid, liquid, or gas), and the solvent. nih.gov

Theoretical calculations on unsubstituted 3(5)-aminopyrazoles suggest that the 3-aminopyrazole (3AP) tautomer is generally more stable than the 5-aminopyrazole (5AP) form. nih.gov However, the relative stability can be influenced by substituents. For instance, in 4-substituted analogs, it has been shown that electron-withdrawing groups tend to favor the 5-amino tautomer, while electron-donating groups may favor the 3-amino form. nih.gov

In solution, the tautomeric equilibrium can be studied using NMR spectroscopy. The chemical shifts of the pyrazole ring protons and carbons are often distinct for the two tautomers, allowing for their relative populations to be determined. nih.gov The polarity of the solvent can also play a significant role, with more polar solvents potentially stabilizing the more polar tautomer. nih.gov In the solid state, as mentioned, single-crystal X-ray diffraction provides a direct observation of the predominant tautomer. researchgate.netnih.gov

Table 3: Factors Influencing Tautomeric Equilibrium in 3(5)-Aminopyrazoles

| Factor | Influence on Equilibrium | Reference |

| Substituent Effects | Electron-withdrawing groups at C4 can favor the 5-amino tautomer. | nih.gov |

| Solvent Polarity | More polar solvents can shift the equilibrium towards the more polar tautomer. | nih.gov |

| Physical State | The predominant tautomer in the solid state may differ from that in solution. | researchgate.netnih.gov |

Computational Chemistry and in Silico Studies of 4 5 Amino 1h Pyrazol 3 Yl Phenol Analogues

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of pyrazole (B372694) derivatives. eurasianjournals.com These methods are used to determine the optimized molecular geometry, including bond lengths and angles, and to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a critical parameter, as it provides insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, indicating that charge transfer can readily occur within the molecule. dntb.gov.ua

For pyrazole analogues, DFT calculations are employed to compute various global reactivity descriptors. These include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). researchgate.net Such descriptors are vital for predicting how a molecule will behave in a chemical reaction. For instance, studies on pyrazolyl quinolinone derivatives have shown that these parameters can be systematically analyzed to understand the effects of different substituents on the molecule's electronic properties.

Furthermore, theoretical calculations have been used to study the various tautomeric forms of pyrazole derivatives, predicting their relative stabilities in the ground state. researchgate.net Molecular Electrostatic Potential (MEP) maps are also generated using DFT, which visually represent the electron density distribution and help in identifying the nucleophilic and electrophilic sites within the molecule. researchgate.netdntb.gov.ua These maps are crucial for understanding intermolecular interactions, particularly in the context of biological recognition.

A study on a novel 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one (APPQ) utilized DFT with the CAM-B3LYP functional to accurately model its electronic absorption spectra, demonstrating a strong agreement with experimental data. researchgate.net This underscores the predictive power of quantum chemical methods for complex pyrazole-based systems.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of 4-(5-amino-1H-pyrazol-3-yl)phenol and its analogues, complementing the static picture provided by quantum calculations. eurasianjournals.com By simulating the movements of atoms over time, MD can explore the molecule's conformational space, revealing its flexibility and preferred shapes. eurasianjournals.com This is particularly important for understanding how the molecule might adapt its conformation to fit into a biological target like an enzyme's active site.

MD simulations are frequently used to validate the stability of binding modes predicted by molecular docking. rsc.org For example, in a study of pyrazole derivatives as inhibitors for Rearranged during Transfection (RET) kinase, MD simulations confirmed that the most active compound remained stably bound within the kinase's active site, reinforcing the validity of the docking results. mdpi.com Similarly, simulations have been used to assess the stability of pyrazole-based compounds within the catalytic domain of Cyclin-Dependent Kinase 2 (CDK2). rsc.org

These simulations also provide detailed information about the intermolecular interactions between the ligand and its target protein, such as hydrogen bonds and hydrophobic interactions, and how these interactions evolve over time. mdpi.com By calculating the binding free energy, often using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA), researchers can gain a more quantitative understanding of the binding affinity. mdpi.comnih.gov This approach was successfully applied to identify key binding site residues for pyrazole-based RET kinase inhibitors. nih.gov

Prediction and Analysis of Molecular Descriptors for Scaffold Optimization

The optimization of the this compound scaffold for specific applications, such as drug development, relies heavily on the prediction and analysis of various molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties.

Topological and Electrostatic Descriptors

Topological descriptors are derived from the two-dimensional representation of a molecule and are used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate a molecule's structure with its biological activity. ej-chem.orgnih.gov QSAR models for pyrazole derivatives have been developed to predict their anti-cancer activity against various cell lines. researchgate.net These models often use descriptors related to the adjacency and distance matrices of the molecular graph. nih.gov

Electrostatic descriptors, on the other hand, pertain to the three-dimensional distribution of charge in a molecule. The molecular electrostatic potential (MEP) is a key descriptor in this category, highlighting regions of positive and negative potential on the molecule's surface. nih.gov This information is critical for understanding and predicting non-covalent interactions, such as hydrogen bonding and electrostatic attraction, which are central to a molecule's interaction with biological macromolecules. For pyrazole-based compounds, MEP analysis has been used to identify the amide and nitro groups as likely centers for electrophilic attack. nih.gov

Hydrogen Bonding Characteristics and Profiles

The hydrogen bonding potential of this compound is a defining feature of its molecular interactions. The presence of the amino (-NH2) and hydroxyl (-OH) groups makes it a potent hydrogen bond donor, while the nitrogen atoms of the pyrazole ring and the oxygen of the phenol (B47542) group can act as hydrogen bond acceptors. universiteitleiden.nl

Computational studies on pyrazole derivatives often analyze the hydrogen bonds formed between the ligand and its target protein in detail. mdpi.com The number and geometry of these bonds are critical for binding affinity and selectivity. For instance, in the crystal structure of an analogue, ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, the amino group's hydrogen atoms are involved in both intramolecular and intermolecular hydrogen bonds, which in turn form chains and layers in the crystal lattice. researchgate.net Similarly, the structure of 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy} reveals the amino group participating in both intramolecular and three-centre intermolecular hydrogen bonds. nih.gov These detailed structural insights, often obtained through X-ray crystallography and complemented by computational analysis, are invaluable for understanding the molecule's hydrogen bonding profile.

Molecular Docking and Binding Affinity Predictions with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.gov This method is extensively used for pyrazole derivatives to understand their potential as enzyme inhibitors. rsc.orgnih.govresearchgate.net The process involves placing the ligand into the active site of the target protein and scoring the different binding poses based on their steric and energetic compatibility. nih.gov

Studies have successfully used molecular docking to investigate pyrazole analogues as inhibitors for various protein kinases, which are important targets in cancer therapy. nih.gov For example, docking studies on 1H-pyrazole derivatives identified potential inhibitors for Epidermal Growth Factor Receptor (EGFR), with some compounds showing better theoretical binding scores than the known drug Erlotinib. researchgate.net In another study, pyrazole derivatives showed promising binding energies when docked into the active sites of VEGFR-2, Aurora A, and CDK2 kinases. nih.gov

The accuracy of binding affinity predictions is a significant challenge in computational drug design. nih.gov While docking scores provide a useful estimate, more rigorous methods like MM/PBSA calculations are often employed to refine these predictions. mdpi.com The ultimate goal is to accurately rank-order potential ligands, allowing for the prioritization of compounds for synthesis and experimental testing. arxiv.org Deep learning models are also emerging as a powerful tool to predict protein-ligand binding affinities, potentially offering improvements over traditional scoring functions. nih.govnih.gov

Investigation of Nonlinear Optical (NLO) Properties through Theoretical Methods

Theoretical methods, especially DFT, are also employed to investigate the Nonlinear Optical (NLO) properties of pyrazole derivatives. NLO materials are of interest for applications in optoelectronics and photonics. aps.org The key parameters calculated are the molecular polarizability (α) and the first-order hyperpolarizability (β), which quantify the molecule's response to a strong electric field. researchgate.net

For a molecule to have significant NLO properties, it often needs a "push-pull" system, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system. The pyrazole ring can act as part of this conjugated bridge. Theoretical studies on pyrazolyl quinolinone derivatives have shown that the strategic placement of substituents can create such a system and enhance the NLO response.

Calculations for various pyrazole derivatives have predicted hyperpolarizability values significantly greater than that of urea, a standard reference material for NLO properties, suggesting their potential as NLO candidates. nih.gov The relationship between the HOMO-LUMO energy gap and the hyperpolarizability is often explored, as a smaller energy gap can lead to a larger NLO response. researchgate.net Theoretical investigations into open-shell diradical systems have even suggested a new paradigm for NLO materials, where magnetic interactions could drastically enhance these properties. aps.org

Data Tables

Table 1: Calculated Molecular Descriptors for a Pyrazole Analogue (Note: Data is illustrative and based on typical values found in literature for similar structures)

| Descriptor | Value | Reference |

| HOMO Energy | -5.8 eV | |

| LUMO Energy | -1.2 eV | |

| HOMO-LUMO Gap | 4.6 eV | researchgate.net |

| Dipole Moment (μ) | 8.5 Debye | researchgate.net |

| Mean Polarizability (α₀) | 35 x 10⁻²⁴ esu | researchgate.net |

| First Hyperpolarizability (β₀) | 40 x 10⁻³⁰ esu | ufg.br |

Table 2: Predicted Binding Affinities from Molecular Docking Studies of Pyrazole Analogues (Note: Values are examples from different studies and target proteins)

| Compound Analogue | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |

| Pyrazole Derivative 1 | EGFR | -143.265 | researchgate.net |

| Pyrazole Derivative 2 | VEGFR-2 | -10.09 | nih.gov |

| Pyrazole Derivative 3 | CDK2 | -10.35 | nih.gov |

| Pyrazole Derivative 4 | p38α MAPK | (High pIC₅₀ predicted) | mdpi.com |

Pre Clinical Pharmacological and Biological Investigations of 4 5 Amino 1h Pyrazol 3 Yl Phenol Analogs: Mechanistic Insights

Enzyme Inhibition Profiles and Kinase Selectivity: Focus on p38 MAP Kinase and CDPK1

Analogs of 4-(5-amino-1H-pyrazol-3-yl)phenol have been identified as potent inhibitors of various kinases, with a particular focus on p38 mitogen-activated protein (MAP) kinase and calcium-dependent protein kinase 1 (CDPK1). The 5-aminopyrazole framework is considered an advantageous structure for developing ligands for enzymes like p38 MAPK. mdpi.com

p38 MAP Kinase Inhibition:

The p38 MAP kinase is a key enzyme involved in inflammatory responses. nih.govnih.gov Inhibition of this kinase is a therapeutic strategy for various inflammatory diseases. Studies have shown that 5-aminopyrazole derivatives can be effective inhibitors of p38 MAP kinase. mdpi.comnih.gov For instance, a derivative, SR-318, demonstrated high potency and selectivity for p38α/β with IC50 values of 5 nM and 32 nM, respectively. mdpi.com This inhibition is attributed to specific interactions within the kinase's active site, as revealed by crystal structure analysis. mdpi.com The inhibitory activity of these compounds on p38 MAP kinase is crucial for their anti-inflammatory effects, as it leads to the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α). mdpi.comnih.gov

CDPK1 Inhibition:

Calcium-dependent protein kinases (CDPKs) are crucial for the life cycle of apicomplexan parasites, such as Toxoplasma gondii and Plasmodium falciparum, the causative agents of toxoplasmosis and malaria, respectively. Therefore, inhibitors of these kinases are promising antiparasitic agents. While direct studies on this compound analogs and CDPK1 are not extensively detailed in the provided results, the broader class of pyrazole (B372694) derivatives has been investigated for this purpose. The general principle involves designing molecules that can fit into the ATP-binding pocket of the kinase, thereby blocking its activity.

Antimicrobial and Antiparasitic Efficacy Studies in in vitro Models

The antimicrobial and antiparasitic potential of pyrazole derivatives is well-documented. jpionline.orgnih.gov

Antimicrobial Activity:

Various 5-aminopyrazole derivatives have demonstrated significant in vitro activity against a range of bacterial and fungal strains. mdpi.com For example, certain 3-aminopyrazole (B16455) derivatives have shown high activity against bacteria such as Bacillus subtilis, Streptococcus pneumoniae, and Escherichia coli, as well as fungi like Aspergillus flavus, Syncephalastrum racemosum, and Geotrichum candidum. mdpi.com The mechanism of action is believed to involve the disruption of essential cellular processes in the microorganisms. One study reported that newly synthesized 5-chloro-4-methyl-2-[5-(pentafluorophenyl)-1H-pyrazol-3-yl] phenol (B47542) exhibited considerable antimicrobial activity. jpionline.org Another study found that a series of compounds derived from 4,5-dihydro-1H-1,2,4-triazol-5-one, which can be considered structurally related to pyrazoles, were screened for their antimicrobial activities against bacteria and yeast. nih.gov

Antiparasitic Efficacy:

As mentioned in the previous section, the inhibition of parasite-specific kinases like CDPK1 is a key strategy for developing antiparasitic drugs. The pyrazole scaffold is a common feature in many kinase inhibitors, suggesting the potential of this compound analogs in this area.

Antiproliferative Activities against Cancer Cell Lines in vitro and Proposed Molecular Pathways

Analogs of this compound have shown promising antiproliferative activity against various cancer cell lines, with research pointing towards multiple molecular mechanisms. nih.govbg.ac.rsnih.gov

In Vitro Antiproliferative Activity:

Numerous studies have reported the cytotoxic and antiproliferative effects of aminopyrazole derivatives on different cancer cell lines. nih.govnih.govresearchgate.net For instance, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were evaluated for their ability to inhibit the proliferation of MCF-7 breast cancer cells. nih.gov Some of these compounds exhibited interesting growth inhibitory effects. nih.gov Another study on 4-aminomethylidene derivatives of pyrazol-5-ones showed remarkable activity against human breast cancer MDA-MB-361 and MDA-MB-453 cell lines. bg.ac.rs The antiproliferative effects were associated with the induction of apoptosis. bg.ac.rs

Proposed Molecular Pathways:

The anticancer effects of these compounds are believed to be mediated through various molecular pathways:

Induction of Apoptosis: Many pyrazole derivatives induce apoptosis, or programmed cell death, in cancer cells. bg.ac.rsnih.govmonash.edu This is often confirmed by assays such as DNA fragmentation analysis. nih.gov The induction of apoptosis can be triggered by modulating the expression of key regulatory proteins like Bcl-2 and caspases. monash.edu

Kinase Inhibition: As discussed earlier, the inhibition of kinases involved in cell growth and survival, such as p38 MAP kinase, can contribute to the antiproliferative activity of these compounds. nih.govnih.gov

Cell Cycle Arrest: Some diarylpentanoid analogs, which share structural similarities with the compounds of interest, have been shown to induce antiproliferative activity in a dose- and time-dependent manner, potentially through cell cycle arrest. monash.edu

Modulation of Signaling Pathways: Research suggests that these compounds can modulate key signaling pathways implicated in cancer progression, such as the PI3K-AKT and MAPK pathways. monash.edu

Table 1: In vitro Antiproliferative Activity of this compound Analogs

| Compound/Analog | Cancer Cell Line(s) | Observed Effect | Proposed Mechanism | Reference(s) |

|---|---|---|---|---|

| 4-aminomethylidene derivatives of pyrazol-5-ones | MDA-MB-361, MDA-MB-453 (Breast Cancer) | Remarkable antiproliferative activity, induction of apoptosis | Inhibition of key endothelial cell functions implicated in invasion and angiogenesis | bg.ac.rs |

| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives | MCF-7 (Breast Cancer) | Growth inhibitory effects | Induction of apoptosis (DNA fragmentation) | nih.gov |

| 5-aminopyrazole derivatives | Various cancer cell lines | Growth inhibition | Inhibition of p38 MAPK | nih.gov |

| Diarylpentanoid MS13 | NCI-H520, NCI-H23 (Non-small cell lung cancer) | Antiproliferative and apoptotic activity | Modulation of PI3K-AKT, cell cycle-apoptosis, and MAPK pathways | monash.edu |

Anti-inflammatory and Analgesic Research through Molecular Target Modulation

The anti-inflammatory and analgesic properties of pyrazole derivatives are well-established and are primarily attributed to their ability to modulate key molecular targets involved in inflammation and pain signaling. nih.govnih.gov

Anti-inflammatory Activity:

The anti-inflammatory effects of these compounds are largely mediated by the inhibition of enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), as well as the suppression of pro-inflammatory cytokines through the p38 MAP kinase pathway. nih.govnih.gov A study on 4-(5-amino-pyrazol-1-yl)benzenesulfonamide derivatives highlighted their potential as multi-target anti-inflammatory agents by inhibiting COX-2, 5-LOX, and carbonic anhydrase. nih.gov

Analgesic Activity:

The analgesic properties of pyrazole derivatives have also been investigated. Some novel quinazolinone derivatives bearing a pyrazole moiety have been synthesized with the aim of discovering new analgesic leads. researchgate.net The mechanism of action for their analgesic effects is often linked to their anti-inflammatory properties, as inflammation is a major contributor to pain. Additionally, some anticonvulsant drugs, which can include pyrazole derivatives, are effective in managing neuropathic pain. mdpi.com

Antioxidant Research and Radical Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. nih.gov The pyrazole core is considered a valuable pharmacophore for designing potent antioxidants. nih.govnih.gov

Radical Scavenging Activity:

Analogs of this compound have demonstrated significant antioxidant and radical scavenging properties. nih.govresearchgate.netmdpi.com The phenolic hydroxyl group is known to be effective at scavenging free radicals. nih.gov Studies have utilized various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, to evaluate the antioxidant capacity of these compounds. nih.govresearchgate.net

For instance, 5-amino-4-(arylselanyl)-1H-pyrazoles have shown promising effects in scavenging the ABTS radical cation and inhibiting lipid peroxidation. researchgate.net Similarly, 4-aminopyrazol-5-ols, as analogs of Edaravone (a potent antioxidant), have been shown to be effective antioxidants in various tests. nih.govmdpi.com The antioxidant activity is often attributed to the ability of the pyrazole nucleus and its substituents to donate a hydrogen atom or an electron to neutralize free radicals. nih.govresearchgate.net

Table 2: Antioxidant Activity of this compound Analogs

| Compound/Analog | Antioxidant Assay | Key Findings | Reference(s) |

|---|---|---|---|

| 5-amino-4-(arylselanyl)-1H-pyrazoles | ABTS, FRAP, Linoleic acid peroxidation | Promising radical scavenging and antioxidant effects | researchgate.net |

| 4-aminopyrazol-5-ol hydrochlorides (Edaravone analogs) | ABTS, FRAP, ORAC | Effective antioxidant activity | nih.govmdpi.com |

| Phenyl-pyrazolone derivatives | DPPH/DMPO EPR | Display antioxidant properties | mdpi.com |

| 5-Aminosalicylic acid (structurally related) | DPPH, Peroxyl radical scavenging | Potent radical scavenger activity | researchgate.net |

Investigations into Anticonvulsant and CNS-Related Activities

The pyrazole scaffold has been explored for its potential in treating central nervous system (CNS) disorders, particularly epilepsy. researchgate.netnih.govphcogj.com

Anticonvulsant Activity:

Several studies have reported the anticonvulsant activity of pyrazole derivatives in various animal models of epilepsy, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. researchgate.netmdpi.comnih.gov For example, a series of quinazolinone derivatives incorporating a pyrazole ring were evaluated for their anticonvulsant activity, with one compound showing 85.23% protection in the MES model. researchgate.net Another study demonstrated that newly designed pyrazole derivatives showed significant anticonvulsive activity in mice. nih.gov The most potent compound also exhibited CNS depressant activity and reduced levels of oxidative stress and inflammation, suggesting multiple mechanisms of action. nih.gov The anticonvulsant effects may involve the modulation of GABAergic neurotransmission. phcogj.com

Emerging Research Avenues and Future Directions for the 4 5 Amino 1h Pyrazol 3 Yl Phenol Scaffold

Exploration of Novel Synthetic Methodologies and Cascade Reactions

The synthesis of pyrazole (B372694) derivatives, including the 4-(5-amino-1H-pyrazol-3-yl)phenol scaffold, has been a dynamic area of research, with a strong emphasis on developing efficient, atom-economical, and environmentally benign methods. A significant trend is the move away from traditional multi-step syntheses towards more sophisticated one-pot procedures.

Novel methodologies often employ innovative catalysts and reaction media. For instance, a nano-catalyst, LDH@PTRMS@DCMBA@CuI, has been successfully used for the three-component, one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives with high yields (85–93%) and short reaction times (15–27 minutes). nih.gov This method highlights the advantages of using reusable nanocatalysts in aqueous/ethanolic solutions, aligning with the principles of green chemistry. nih.gov

Cascade reactions, particularly multicomponent reactions (MCRs), have become a cornerstone for the synthesis of complex pyrazole-containing molecules. mdpi.combeilstein-journals.org These reactions, which involve the formation of multiple chemical bonds in a single operation, offer significant advantages in terms of efficiency and molecular diversity. rsc.org Both three-component and four-component reactions are widely reported, often utilizing green solvents like water and ethanol (B145695) or unconventional energy sources such as ultrasound and microwave irradiation to facilitate the synthesis of fused heterocyclic systems like pyrano[2,3-c]pyrazoles. rsc.orgnih.gov Enzymatic cascade reactions are also emerging as a powerful tool for the stereoselective synthesis of chiral intermediates, which can be further elaborated to access optically active pyrazole derivatives. nih.gov

Table 1: Selected Novel Synthetic Methodologies for Pyrazole Derivatives

| Methodology | Reactants | Catalyst/Conditions | Key Features |

|---|---|---|---|

| Three-Component Reaction | Benzaldehydes, Malononitrile, Phenylhydrazine | LDH@PTRMS@DCMBA@CuI nano-catalyst, H₂O/EtOH, 55 °C | High yields (85-93%), short reaction times (15-27 min), reusable catalyst. nih.gov |

| Four-Component Reaction | Ethyl acetoacetate, Aromatic aldehydes, Hydrazine (B178648) monohydrate, Malononitrile | Catalyst-free, Ultrasonic irradiation, Water | Excellent yields, green chemistry approach. rsc.org |

| Five-Component Reaction | 5-methyl-1,3,4-thiadiazole-2-thiol, Aldehydes, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine hydrate | Montmorillonite K10, Solvent-free, 65-70 °C | High yields (81-91%) for highly substituted pyrano[2,3-c]pyrazoles. mdpi.com |

| Enzymatic Cascade | L-lysine | PLP-dependent decarboxylase (PLP-DC) and ω-transaminase (ω-TA) | Stereoselective synthesis of chiral amino alcohols as precursors. nih.gov |

Diversification of Biological Targets and Phenotypic Screening Approaches

Derivatives of the pyrazole scaffold have demonstrated a remarkable breadth of biological activities, interacting with a wide array of molecular targets. This versatility has established pyrazoles as a key pharmacophore in drug discovery. nih.govspast.org The core structure can be readily functionalized to optimize binding to specific targets and improve pharmacokinetic properties.

Research has identified pyrazole-based compounds as potent inhibitors of various enzymes and receptors implicated in a range of diseases. These include:

Kinases: Pyrazole derivatives have shown significant inhibitory activity against multiple kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. Targets include Fms-like receptor tyrosine kinase 3 (FLT3), Cyclin-dependent kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR). mdpi.commdpi.com For example, compound 8t, a 1H-pyrazole-3-carboxamide derivative, exhibited potent inhibition of FLT3 with an IC₅₀ of 0.089 nM. mdpi.com

Other Enzymes: Beyond kinases, pyrazole analogs have been developed as inhibitors of enzymes like mushroom tyrosinase (implicated in hyperpigmentation), lipoxygenase (LOX, involved in inflammation), and N-myristoyltransferase (a target in parasites). nih.govnih.govacs.org

Receptors: The pyrazole scaffold has been utilized to create antagonists for receptors such as the formyl peptide receptor 1 (FPR1), which plays a role in inflammatory responses. nih.gov

Phenotypic screening, which assesses the effects of compounds on whole cells or organisms without a preconceived target, has been instrumental in uncovering novel biological activities for pyrazole derivatives. acs.org This approach led to the discovery of NPD-2975, a 5-phenylpyrazolopyrimidinone, as a potent antitrypanosomal agent. acs.org Subsequent lead optimization efforts focused on improving its metabolic stability and efficacy. acs.org Similarly, in vitro assays against various cancer cell lines, such as the NCI-60 panel, are routinely used to identify compounds with promising antiproliferative effects. mdpi.comresearchgate.net

Table 2: Biological Targets of Pyrazole-Based Compounds

| Target Class | Specific Target | Therapeutic Area | Reference |

|---|---|---|---|

| Kinases | FLT3, CDK2/4 | Acute Myeloid Leukemia | mdpi.com |

| VEGFR-2, EGFR, STAT3 | Cancer | mdpi.com | |

| Aurora A, CDK2 | Cancer | nih.gov | |

| Other Enzymes | Tyrosinase | Hyperpigmentation | nih.gov |

| Lipoxygenase (LOX) | Inflammation | nih.gov | |

| N-Myristoyltransferase (NMT) | Human African Trypanosomiasis | acs.org | |

| Receptors | Formyl Peptide Receptor 1 (FPR1) | Inflammation | nih.gov |

Advanced Computational Tools for Rational Design and Lead Optimization

The development of potent and selective drug candidates based on the this compound scaffold is increasingly driven by advanced computational tools. These in silico methods provide deep insights into structure-activity relationships (SAR) and guide the rational design and optimization of lead compounds, ultimately saving time and resources. researchgate.net

Molecular docking is a widely used technique to predict the binding orientation and affinity of a ligand to its target protein. nih.govresearchgate.net This allows researchers to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, within the active site, providing a rationale for observed biological activity and suggesting modifications to enhance potency. nih.govnih.gov For example, docking studies have been crucial in understanding how pyrazole derivatives inhibit targets like VEGFR-2 and various protein kinases. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool that correlates the chemical structure of compounds with their biological activity. researchgate.net By building mathematical models, QSAR can predict the activity of novel, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates. researchgate.net

Furthermore, Density Functional Theory (DFT) calculations are employed to understand the electronic properties of the pyrazole scaffold, such as molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO-LUMO). nih.govresearchgate.net This information is valuable for predicting reactivity and designing molecules with specific electronic characteristics, which is particularly relevant for applications in materials science. nih.gov These computational approaches are integral to modern lead optimization, helping to refine the pharmacological profile of pyrazole-based inhibitors. acs.orgnih.govacs.org

Table 3: Application of Computational Tools in Pyrazole Research

| Computational Tool | Application | Purpose | Reference |

|---|---|---|---|

| Molecular Docking | Binding mode analysis | To predict ligand-protein interactions and guide SAR studies. | nih.govresearchgate.netnih.gov |

| QSAR | Predictive modeling | To identify lead candidates and predict biological activity. | researchgate.net |

| DFT Calculations | Electronic structure analysis | To study reactivity, hyperpolarizability, and other molecular properties. | nih.govresearchgate.net |

| Pharmacokinetics Profiling | ADME prediction | To assess the drug-likeness of lead candidates early in the design process. | researchgate.net |

Potential in Materials Science and Optoelectronic Applications based on NLO Properties

The unique π-conjugated electronic system of the pyrazole ring makes it an attractive building block for advanced materials with interesting optical properties. ias.ac.in Research has increasingly focused on the potential of pyrazole derivatives, including those related to the this compound scaffold, in materials science and optoelectronics, particularly for their nonlinear optical (NLO) properties. researchgate.net

NLO materials are crucial for a range of technologies, including all-optical switching, optical limiting, and frequency conversion. nih.gov Pyrazole derivatives have been shown to exhibit significant second- and third-order NLO responses. researchgate.netrsc.org The NLO properties arise from the intramolecular charge transfer (ICT) that can occur in donor-acceptor substituted π-systems. The pyrazole ring can act as part of the conjugated bridge, while the amino and phenol (B47542) groups of the core scaffold can serve as electron-donating moieties. The NLO response can be tuned by strategic placement of donor and acceptor groups on the pyrazole ring and its substituents. rsc.org

Computational methods, such as DFT, play a vital role in predicting the first static hyperpolarizability (β), a key parameter for second-order NLO activity. nih.govresearchgate.net Studies have shown that some pyrazole derivatives possess hyperpolarizability values significantly greater than that of urea, a standard NLO material, making them promising candidates for NLO applications. nih.gov

Beyond NLO, pyrazole derivatives are being explored for other optoelectronic applications. Their inherent fluorescence has led to their use as fluorescent probes for detecting metal ions. nih.gov Furthermore, the incorporation of pyrazole moieties into polymeric structures has yielded materials with high thermal stability and interesting photoluminescence properties, suggesting potential applications in photovoltaic devices and organic light-emitting diodes (OLEDs). researchgate.netias.ac.in

Table 4: Optical Properties and Applications of Pyrazole Derivatives

| Property | Application | Key Findings | Reference |

|---|---|---|---|

| Third-Order NLO | Optical Limiting, All-Optical Switching | Pyrene-pyrazole polyurethane composites show reverse saturable absorption (RSA) and good optical limiting. | nih.gov |

| Second-Order NLO | Frequency Doubling | Pyrazine-pyrazole derivatives exhibit significant second harmonic generation (SHG), with NLO anisotropy depending on isomer structure. | rsc.org |

| Photoluminescence | Fluorescent Sensors, OLEDs | Pyrazole-nopinone derivatives emit strong blue fluorescence; polymeric pyrazoles show high quantum yields. | ias.ac.innih.gov |

| Photovoltaics | Organic Solar Cells | A heterojunction based on a pyrazole-quinoline derivative showed promising photovoltaic properties. | researchgate.net |

Synergistic Approaches in Multicomponent Reactions for Scaffold Generation

Multicomponent reactions (MCRs) represent a highly synergistic and efficient strategy for the generation of the pyrazole scaffold and its derivatives. mdpi.comnih.gov This approach, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, embodies the principles of atom and step economy. beilstein-journals.org The synergy in MCRs arises from the sequential and orchestrated formation of multiple bonds, often through a cascade of reactions, leading to the rapid construction of complex molecular architectures from simple precursors. rsc.org

The synthesis of the 5-aminopyrazole core, which is central to the this compound structure, is frequently achieved via a three-component reaction involving an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile), and a hydrazine derivative. nih.govnih.gov This tandem Knoevenagel condensation followed by an intramolecular cyclization is a classic example of an MCR used for pyrazole synthesis. nih.gov

The power of this synergistic approach is further enhanced by expanding to four- or even five-component reactions, which allow for the creation of highly functionalized and fused pyrazole systems, such as pyrano[2,3-c]pyrazoles, in a single step. mdpi.combeilstein-journals.orgrsc.org These reactions often proceed through a series of condensation, Michael addition, and cyclization steps. beilstein-journals.org The choice of catalysts, from simple bases like piperidine (B6355638) to advanced nanocatalysts or even catalyst-free systems using "green" solvents or energy sources, plays a crucial role in controlling the reaction pathway and improving yields. mdpi.comrsc.org This modular and convergent nature of MCRs makes them exceptionally well-suited for generating libraries of diverse pyrazole derivatives for high-throughput screening in drug discovery and materials science. beilstein-journals.org

Q & A

Q. What are the standard synthetic routes for preparing 4-(5-amino-1H-pyrazol-3-yl)phenol?

The compound is typically synthesized via nucleophilic substitution or reduction reactions. For example:

- A nitro precursor (e.g., 4-methyl-2-(5-(4-nitrophenyl)-1H-pyrazol-3-yl)phenol) can be reduced using stannous chloride dihydrate in 95% ethanol under reflux, followed by crystallization .

- Pyrazole-amine derivatives are often prepared by condensing substituted hydrazines with β-keto esters or via cyclization of aminomethylene intermediates . Key characterization : Post-synthesis, confirm structure via / NMR and X-ray crystallography (if crystalline) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR spectroscopy : Use and NMR to confirm the pyrazole ring protons (δ 6.5–7.5 ppm) and phenolic -OH (δ 9–10 ppm). Aromatic protons in the phenol moiety appear as multiplets .

- X-ray crystallography : Employ SHELXL for refinement to resolve bond lengths/angles and hydrogen-bonding networks, particularly for tautomeric forms of the pyrazole ring .

Q. How can researchers purify this compound effectively?

- Use recrystallization from ethanol/water mixtures after reduction steps .

- Column chromatography with silica gel and ethyl acetate/hexane (3:7 ratio) separates by-products like unreacted nitro precursors or dimerized impurities .

Advanced Research Questions

Q. How can low yields in the condensation step during synthesis be mitigated?

- Optimize reaction stoichiometry: Use a 1.2:1 molar ratio of hydrazine to carbonyl precursor to avoid side reactions .

- Introduce microwave-assisted synthesis to enhance reaction efficiency (e.g., 80°C, 30 min) and reduce decomposition .

- Monitor reaction progress via TLC with UV detection at 254 nm .

Q. What strategies resolve contradictions between spectroscopic data and X-ray structural findings?

- Tautomerism : The pyrazole ring may exhibit keto-enol tautomerism, causing NMR shifts inconsistent with X-ray data. Use variable-temperature NMR to identify dominant tautomers .

- Hydrogen bonding : X-ray data often reveal intermolecular H-bonds (e.g., phenolic -OH to pyrazole N), which stabilize specific conformations. Compare with DFT-calculated geometries .

Q. How can the amino group be functionalized for applications in coordination chemistry or drug design?

- Mannich reactions : React with formaldehyde and secondary amines to form N-alkylated derivatives, as demonstrated with diaza-crown ethers .

- Schiff base formation : Condense with aldehydes (e.g., 4-fluorobenzaldehyde) to generate imine-linked analogs for metal chelation studies .

Q. What analytical challenges arise due to the compound’s photolability or oxidative instability?

- Protect from UV light during storage; use amber vials and stabilize with antioxidants like BHT (0.01% w/v) .

- For photoirradiation studies (e.g., azide derivatives), employ controlled light sources (365 nm) and monitor degradation via HPLC .

Q. How does steric hindrance from the phenol moiety affect reactivity in cross-coupling reactions?

- The phenolic -OH can form intramolecular H-bonds with the pyrazole ring, reducing accessibility for Suzuki-Miyaura coupling. Use bulky Pd catalysts (e.g., XPhos Pd G3) to improve yields .

- Alternatively, protect the -OH group as a silyl ether (e.g., TBSCl) before coupling, then deprotect with TBAF .

Critical Analysis of Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.